molecular formula C8AgF5 B14731074 silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene CAS No. 5122-13-4

silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene

Cat. No.: B14731074
CAS No.: 5122-13-4
M. Wt: 298.95 g/mol
InChI Key: FGDVRNBEHVMRJR-UHFFFAOYSA-N
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Description

Silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene is a compound that combines the unique properties of silver with the highly fluorinated aromatic ring of 1-ethynyl-2,3,4,5,6-pentafluorobenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene typically involves the reaction of silver salts with 1-ethynyl-2,3,4,5,6-pentafluorobenzene. One common method is the reaction of silver nitrate with 1-ethynyl-2,3,4,5,6-pentafluorobenzene in the presence of a suitable solvent, such as acetonitrile, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide, while substitution reactions can produce a variety of fluorinated aromatic compounds .

Scientific Research Applications

Silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene involves the interaction of the silver ion with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects. The ethynyl group may also play a role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene is unique due to the combination of silver’s antimicrobial properties with the reactivity and stability of the fluorinated aromatic ring. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

5122-13-4

Molecular Formula

C8AgF5

Molecular Weight

298.95 g/mol

IUPAC Name

silver;1-ethynyl-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C8F5.Ag/c1-2-3-4(9)6(11)8(13)7(12)5(3)10;/q-1;+1

InChI Key

FGDVRNBEHVMRJR-UHFFFAOYSA-N

Canonical SMILES

[C-]#CC1=C(C(=C(C(=C1F)F)F)F)F.[Ag+]

Origin of Product

United States

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